4-(2-Pyridinyl)pyrimidine-2-thiol
Overview
Description
4-(2-Pyridinyl)pyrimidine-2-thiol is a heterocyclic compound that features both pyridine and pyrimidine rings, with a thiol group attached to the pyrimidine ring
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, including those with a thiol group, have diverse biological activities . They can interact with various proteins and enzymes, influencing cellular processes .
Mode of Action
Similar compounds have been shown to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The thiol group may provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .
Biochemical Pathways
Given its potential protein kinase inhibition, it could impact a variety of cellular signaling processes .
Result of Action
Based on its potential protein kinase inhibition, it could influence cell growth, differentiation, migration, and metabolism .
Preparation Methods
The synthesis of 4-(2-Pyridinyl)pyrimidine-2-thiol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a pyridine derivative reacts with a thiol-containing reagent under specific conditions . Another approach involves the [4+2] cyclization, which is a more complex reaction but can yield higher purity products . Industrial production methods often utilize these cyclization reactions on a larger scale, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and efficiency .
Chemical Reactions Analysis
4-(2-Pyridinyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Reduction: Reducing agents such as sodium borohydride can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Pyridinyl)pyrimidine-2-thiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(2-Pyridinyl)pyrimidine-2-thiol can be compared with other thiopyrimidine derivatives, such as 2-thioxopyrimidines and their condensed analogs . These compounds share similar structural features but differ in their specific functional groups and biological activities . The presence of the pyridine ring in this compound distinguishes it from other thiopyrimidines, potentially enhancing its binding affinity and specificity for certain molecular targets .
Properties
IUPAC Name |
6-pyridin-2-yl-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-11-6-4-8(12-9)7-3-1-2-5-10-7/h1-6H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVNBRCSYKXAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415904 | |
Record name | 4-(2-PYRIDINYL)PYRIMIDINE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454699-37-7 | |
Record name | 4-(2-PYRIDINYL)PYRIMIDINE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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